4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-16-6-4-14(5-7-16)18(24)21-17-12-15(13-22(2)20(17)26)19(25)23-8-10-27-11-9-23/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVCKVDHGJNNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, with the CAS number 1105242-45-2, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 385.4 g/mol. Its structure includes a dihydropyridine core linked to a morpholine moiety and an ethoxy-substituted benzamide group.
| Property | Value |
|---|---|
| CAS Number | 1105242-45-2 |
| Molecular Formula | C₁₈H₂₃N₃O₅ |
| Molecular Weight | 385.4 g/mol |
The biological activity of 4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The dihydropyridine structure is known for its role in calcium channel modulation, which can influence various cellular processes.
Potential Mechanisms:
- Calcium Channel Modulation: The compound may act as a calcium channel blocker, affecting neurotransmitter release and muscle contraction.
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, leading to altered cell signaling and proliferation.
- Receptor Interaction: The morpholine group may facilitate binding to certain receptors, influencing physiological responses.
Biological Activity
Research indicates that compounds similar to 4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide exhibit various biological activities:
Antitumor Activity
Studies have shown that derivatives of benzamide compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, benzamide riboside has been reported to inhibit dihydrofolate reductase (DHFR), leading to reduced tumor growth in resistant cancer cell lines .
Neuroprotective Effects
Dihydropyridine derivatives are often studied for their neuroprotective properties. They may help in conditions like Alzheimer's disease by modulating calcium influx and reducing excitotoxicity .
Antimicrobial Properties
Certain benzamide derivatives have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to 4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide:
- Anticancer Studies: A study on similar benzamide derivatives found significant inhibition of cancer cell lines at micromolar concentrations, with mechanisms involving apoptosis induction .
- Neuroprotective Research: Research highlighted the efficacy of dihydropyridine derivatives in protecting neuronal cells from oxidative stress-induced damage .
- Antimicrobial Evaluations: A series of experiments demonstrated the effectiveness of related compounds against bacterial strains, indicating their potential as new therapeutic agents .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound often involves complex methodologies that yield various derivatives with enhanced biological activities. For instance, derivatives have been synthesized through reactions involving morpholine and dihydropyridine frameworks, which are known to exhibit significant anti-inflammatory and anticancer properties .
Anticancer Properties
Research indicates that compounds similar to 4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide demonstrate promising anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key cellular pathways responsible for tumor growth and survival .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. The inhibition of these enzymes can reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of 4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide with various biological targets. These studies help in understanding the binding affinities and the structural basis of interactions with target proteins, which is crucial for drug design .
Case Study 1: Anticancer Activity
A study focused on the synthesis of novel derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The derivatives were designed using quantitative structure–activity relationship (QSAR) methodologies to optimize their anticancer activity .
Case Study 2: Anti-inflammatory Evaluation
Another research effort evaluated the anti-inflammatory potential of this compound through in vitro assays measuring COX and LOX inhibition. The results indicated that certain derivatives exhibited potent anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Dihydropyridinone Derivatives
The dihydropyridinone scaffold is a common feature in several pharmacologically active compounds. A closely related analog, 2-(4-isopropylphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide (), shares the same dihydropyridinone-morpholine core but differs in the substituent attached to the nitrogen atom. Here, the ethoxybenzamide group in the target compound is replaced with a 4-isopropylphenoxyacetamide moiety. Key comparisons include:
- Bioactivity: While direct data are unavailable, substituent variations in this region are known to influence target binding. For example, benzamide groups often participate in hydrogen bonding with enzyme active sites, whereas phenoxy groups may enhance lipophilicity and membrane permeability .
Morpholine-4-Carbonyl-Containing Compounds
The morpholine-4-carbonyl group is a critical pharmacophore in several matrix metalloproteinase (MMP) inhibitors. For instance, 5-(4-Phenoxyphenyl)-5-(4-(morpholine-4-carbonyl)-1,4-diazepan-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione () targets MMP2/MMP9, enzymes involved in tissue remodeling and cancer metastasis. Comparisons include:
- Binding Interactions : The morpholine carbonyl may coordinate with zinc ions in MMP active sites, a mechanism observed in other MMP inhibitors. The target compound’s benzamide group could further stabilize interactions via aromatic stacking or hydrogen bonding .
- Selectivity: Structural differences (e.g., dihydropyridinone vs. diazepane rings) may alter selectivity profiles. Bulkier substituents in the target compound might reduce off-target effects compared to simpler analogs.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : ~460 g/mol (estimated), within the acceptable range for oral bioavailability.
- LogP : Predicted to be moderate (~2.5–3.5) due to the balance between hydrophilic (morpholine, ethoxy) and hydrophobic (benzamide) groups.
- Solubility: Likely higher than analogs with lipophilic substituents (e.g., isopropylphenoxy).
Data Tables
Table 1: Structural and Functional Comparison of Dihydropyridinone Derivatives
Table 2: Predicted Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~460 | ~3.0 | ~0.1–0.5 |
| 2-(4-isopropylphenoxy)-N-(...)acetamide | ~480 | ~4.2 | <0.1 |
| 5-(4-Phenoxyphenyl)-5-(...)trione | ~550 | ~2.8 | ~0.2–0.7 |
Q & A
Q. What are the typical synthetic routes for 4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, and how are reaction conditions optimized?
The synthesis of this compound involves multi-step organic reactions, including condensation of aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (250°C) in a solvent mixture of diphenyl oxide and biphenyl . Key optimization parameters include temperature control, solvent polarity, and catalyst selection. For example, cyclization efficiency can be monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate intermediates and final products.
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and mass spectrometry (MS) are essential for confirming molecular structure. For instance, 1H NMR can identify the ethoxy group (δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for OCH2) and the morpholine carbonyl (δ ~3.4–3.7 ppm for N-CH2). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+) . X-ray crystallography using programs like SHELXL can resolve crystal structures for absolute configuration determination .
Q. What preliminary biological activities are associated with this compound?
Pyrido[2,3-d]pyrimidine derivatives, including this compound, exhibit antimicrobial and anticancer properties due to interactions with protein kinases involved in cell cycle regulation. Initial screening often involves in vitro assays like MTT for cytotoxicity and agar diffusion for antimicrobial activity .
Advanced Research Questions
Q. How can experimental design address challenges in synthesizing this compound’s morpholine-carbonyl moiety?
The morpholine-4-carbonyl group introduces steric and electronic challenges during cyclization. A fractional factorial design (FFD) can optimize reaction parameters:
- Variables : Temperature (200–300°C), solvent ratio (diphenyl oxide:biphenyl), and catalyst loading.
- Response : Yield and purity (via HPLC).
Contradictions in literature (e.g., inconsistent yields at 250°C vs. side reactions at higher temperatures) can be resolved by studying activation energy profiles using differential scanning calorimetry (DSC).
Q. How do structural modifications (e.g., substituents on the pyridinone ring) affect bioactivity, and how is structure-activity relationship (SAR) analysis conducted?
Systematic SAR studies involve synthesizing analogs with substituent variations (e.g., halogenation at position 5 or methyl group replacement). Biological assays (e.g., kinase inhibition IC50) and computational docking (e.g., AutoDock Vina) identify key interactions. For example, replacing the ethoxy group with a hydroxyl may enhance solubility but reduce membrane permeability .
Q. What analytical strategies resolve contradictions in reported bioactivity data across similar compounds?
Contradictions (e.g., variable IC50 values in kinase assays) may arise from assay conditions (e.g., ATP concentration) or impurity profiles. Strategies include:
Q. How is the compound’s stability assessed under physiological conditions, and what formulation strategies improve pharmacokinetics?
Stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) assess hydrolysis of the morpholine-carbonyl group. Nanoencapsulation (e.g., liposomes) or prodrug strategies (e.g., esterification of the ethoxy group) can enhance bioavailability .
Methodological Guidance for Data Analysis
Q. How to interpret conflicting crystallographic data for pyrido[2,3-d]pyrimidine derivatives?
Discrepancies in bond angles or torsion angles may arise from polymorphism or twinning. Use SHELXL’s TWIN and BASF commands to refine twinned structures . Compare hydrogen-bonding networks with similar compounds in the Cambridge Structural Database (CSD).
Q. What statistical methods are recommended for high-throughput screening (HTS) data normalization?
Apply Z-score normalization to account for plate-to-plate variability in HTS. For dose-response curves, use nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) to calculate IC50/EC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
